Homospectinomycin

Description

Contextualization within Aminocyclitol Chemical Compounds

Homospectinomycin is classified as an aminocyclitol. wikipedia.orgtaylorfrancis.comnih.gov This class of compounds is characterized by a cyclohexane (B81311) ring substituted with one or more amino groups and hydroxyl groups. wikipedia.orgtaylorfrancis.comnih.gov Aminocyclitols are a significant group in medicinal chemistry as they form the core structure of many aminoglycoside antibiotics. wikipedia.orgtaylorfrancis.comnih.gov These antibiotics are known for their ability to interfere with bacterial protein synthesis. nih.gov

Spectinomycin (B156147) itself is a notable member of the aminocyclitol family, derived from Streptomyces spectabilis. researchgate.net It is considered a myo-inositol 1-phosphate derived aminoglycoside. wikipedia.org The aminocyclitol moiety in these compounds is a crucial determinant of their biological activity and interaction with ribosomal targets in bacteria. nih.gov this compound, as a derivative, shares this fundamental aminocyclitol core.

Historical Perspective on this compound's Genesis as a Chemical Analog

This compound was first synthesized as a chemical analog of spectinomycin. nih.govjst.go.jp Its creation was part of broader research efforts in the late 1980s aimed at modifying the spectinomycin structure to explore new potential biological activities. nih.govjst.go.jpresearchgate.net The synthesis of this compound involves a significant chemical transformation known as the Tiffeneau-Demjanov rearrangement. nih.govjst.go.jpresearchgate.net

This reaction was performed on a derivative of dihydrospectinomycin, specifically 3'-(R)-N,N'-dibenzyloxycarbonyl-3'-aminomethyl-dihydrospectinomycin. nih.govjst.go.jpresearchgate.net The rearrangement resulted in the expansion of the sugar ring, creating a homologous analog with a seven-membered sugar ring structure. nih.govjst.go.jpresearchgate.net Subsequent deprotection of this ring-expanded homolog yielded this compound. nih.govjst.go.jpresearchgate.net It is noteworthy that the stereochemistry of the starting material was crucial; the attempted rearrangement of the 3'-S-isomer did not lead to the desired ring expansion but instead resulted in epoxide formation. nih.govresearchgate.net

Current Research Landscape and Identified Scientific Gaps Pertaining to this compound

The research landscape for this compound appears to be quite limited, with the bulk of scientific literature dating back to its initial synthesis and preliminary biological evaluation. nih.govjst.go.jpresearchgate.net While it was described as an "interesting new member of the spectinomycin series," there is a conspicuous absence of recent, in-depth studies on this specific compound in the contemporary scientific literature. nih.govjst.go.jp

The primary scientific gap, therefore, is the lack of current research to fully characterize this compound. ontosight.ai Further investigation into its properties is considered crucial for addressing the broader challenges of antibiotic development. ontosight.ai Specific areas where knowledge is lacking include:

Comprehensive Biological Activity Profile: While initial studies touched upon its biological activity, a thorough investigation against a wide panel of bacterial strains, including multidrug-resistant isolates, is absent. nih.govresearchgate.net

Mechanism of Action: Detailed studies to elucidate its precise mechanism of action at the molecular level, and how it compares to that of spectinomycin, have not been extensively reported.

Structure-Activity Relationships: While its synthesis expanded the understanding of spectinomycin modifications, a deeper exploration of the structure-activity relationships of this compound and its derivatives has not been pursued in recent years. nih.gov

Potential for Further Modification: The potential of this compound as a scaffold for the development of new, more potent, or broader-spectrum antibiotics remains largely unexplored.

In essence, this compound represents a chemical entity whose initial promise has not been followed up with sustained research, leaving significant gaps in our understanding of its full potential.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₆N₂O₇ |

| Molecular Weight | 346.38 g/mol |

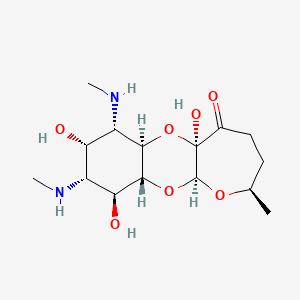

| IUPAC Name | (1R,3R,4S,5S,6R,7S,8R,10S,12R)-1,5,7-trihydroxy-12-methyl-4,6-bis(methylamino)-2,9,11-trioxatricyclo[8.5.0.0³,⁸]pentadecan-15-one |

| CAS Number | 97187-32-1 |

Structure

3D Structure

Properties

CAS No. |

97187-32-1 |

|---|---|

Molecular Formula |

C15H26N2O7 |

Molecular Weight |

346.38 g/mol |

IUPAC Name |

(1R,3R,4S,5S,6R,7S,8R,10S,12R)-1,5,7-trihydroxy-12-methyl-4,6-bis(methylamino)-2,9,11-trioxatricyclo[8.5.0.03,8]pentadecan-15-one |

InChI |

InChI=1S/C15H26N2O7/c1-6-4-5-7(18)15(21)14(22-6)23-13-11(20)8(16-2)10(19)9(17-3)12(13)24-15/h6,8-14,16-17,19-21H,4-5H2,1-3H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 |

InChI Key |

QUCDOQYZEHOJNX-XLBYJKOOSA-N |

SMILES |

CC1CCC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |

Isomeric SMILES |

C[C@@H]1CCC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O |

Canonical SMILES |

CC1CCC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |

Other CAS No. |

97187-32-1 |

Synonyms |

homospectinomycin |

Origin of Product |

United States |

Synthetic Methodologies for Homospectinomycin and Its Analogues

Total Synthesis Strategies

The complete chemical synthesis of complex molecules like homospectinomycin from basic starting materials is a challenging endeavor that showcases the power of modern organic chemistry. wikipedia.org These synthetic routes are crucial for providing access to the target molecule and its analogues, enabling detailed structure-activity relationship studies.

Key Synthetic Transformations and Named Reactions in this compound Synthesis

A key transformation in the synthesis of this compound is the Tiffeneau-Demjanov rearrangement. This reaction is a powerful tool in organic synthesis for the ring expansion of cyclic amino alcohols. numberanalytics.comd-nb.info Specifically, it converts a 1-aminomethylcycloalkanol into a ring-expanded cycloalkanone. numberanalytics.com The reaction proceeds by treating the amino alcohol with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and an acid like acetic acid. dokumen.pubgoogle.com This generates a diazonium ion intermediate, which then undergoes a 1,2-migration to expand the ring. numberanalytics.com

The Tiffeneau-Demjanov rearrangement is mechanistically related to the Demjanov and pinacol (B44631) rearrangements. thieme-connect.com It is particularly useful because it results in a ketone, which avoids a separate oxidation step that would be necessary if a hydroxyl group were formed, as in the Demjanov rearrangement. d-nb.info The stereospecific nature of the 1,2-migration is a critical aspect of this reaction. numberanalytics.com

Stereochemical Control and Asymmetric Synthesis Approaches

Achieving the correct stereochemistry is a fundamental challenge in the synthesis of natural products and their analogues. In the context of this compound synthesis, controlling the stereochemistry during the Tiffeneau-Demjanov rearrangement is crucial. The conformation of the starting amino alcohol significantly influences the stereochemical outcome of the reaction. numberanalytics.comrsc.org

Asymmetric synthesis strategies are employed to produce a single enantiomer of the target molecule. ethz.ch These methods can involve the use of:

Chiral auxiliaries : These are chiral compounds that are temporarily incorporated into the synthetic route to direct the stereochemical course of a reaction.

Chiral pool synthesis : This approach utilizes readily available, enantiomerically pure natural products like sugars or amino acids as starting materials.

Enantioselective catalysis : Chiral catalysts are used to favor the formation of one enantiomer over the other. ethz.ch

The stereochemistry of the migrating group and the leaving group in the diazonium ion intermediate determines the stereochemistry of the product in the Tiffeneau-Demjanov rearrangement. numberanalytics.com

Precursor Identification and Elaboration in the Chemical Synthesis of this compound

The identification and synthesis of suitable precursors are critical for the successful total synthesis of this compound. nih.govnih.govincb.org In the biosynthesis of the parent compound, spectinomycin (B156147), the precursors are derived from glucose. jmb.or.kr The actinamine and actinospectose moieties of spectinomycin are formed through distinct biosynthetic pathways. jmb.or.krnih.gov

In a chemical synthesis context, the starting materials are often more complex molecules that can be elaborated into the final target. For the synthesis of this compound, a key precursor is an appropriately substituted aminomethylcyclohexanol, which is the substrate for the Tiffeneau-Demjanov ring expansion. The synthesis of this precursor with the correct stereochemistry is a major undertaking.

Semisynthetic Routes and Chemical Modifications

Semisynthesis, which starts from a naturally occurring compound, is often a more practical approach for producing analogues of complex molecules like spectinomycin. wikipedia.org

Derivatization from Spectinomycin and Related Chemical Scaffolds

This compound can be prepared via a semisynthetic route starting from spectinomycin. researchgate.net This typically involves the protection of reactive functional groups, followed by the key ring-expansion reaction and subsequent deprotection. researchgate.net For instance, the C-3' carbonyl group of a protected spectinomycin derivative can be converted to an aminomethyl alcohol, which then undergoes the Tiffeneau-Demjanov rearrangement to form the seven-membered ring characteristic of this compound. google.comresearchgate.net

The generation of trospectomycin (B1683680), a 6'-modified analogue of spectinomycin, also serves as a key intermediate for creating further derivatives. nih.gov The synthesis of trospectomycin involves the transformation of a protected spectinomycin-derived silyl (B83357) enol ether into an enone, followed by alkylation. nih.gov

Design Principles for Novel this compound Analogues

The design of new this compound analogues is guided by the desire to improve antibacterial activity, broaden the spectrum of activity, and overcome resistance mechanisms. nih.gov Modifications at the 3' and 6' positions of the spectinomycin scaffold have been shown to be particularly fruitful. nih.gov

Computational modeling can be used to predict how analogues will bind to the ribosomal target site. nih.gov Structure-based design, which utilizes knowledge of the three-dimensional structure of the drug-target complex, is a powerful tool for designing new analogues with enhanced properties. nih.gov The synthesis of a series of analogues with systematic variations allows for the exploration of structure-activity relationships, providing valuable insights for the design of future antibacterial agents. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Homospectinomycin

Ribosomal Target Interaction and Binding Dynamics (Inference from Spectinomycin (B156147) Mechanistic Studies)

The mechanism of action of Homospectinomycin is understood primarily through inference from its close structural analog, spectinomycin. dokumen.pub Spectinomycin is an aminocyclitol antibiotic that inhibits protein synthesis by targeting the bacterial ribosome. drugbank.comontosight.ai Its primary site of action is the 30S ribosomal subunit, a key component in the translation of messenger RNA (mRNA) into protein. drugbank.compatsnap.comwikipedia.org

Structural and biochemical studies have revealed that spectinomycin binds to a specific site within the 16S ribosomal RNA (rRNA) of the 30S subunit. wikipedia.orgnih.gov This binding site is located in helix 34 of the 16S rRNA, near the decoding center where codon-anticodon interactions occur. nih.govpnas.org Unlike some other aminoglycosides that cause misreading of the mRNA codon, spectinomycin's primary effect is to block the translocation step of the elongation cycle of protein synthesis. patsnap.comnih.gov

Translocation is a critical process where the ribosome moves one codon down the mRNA, shifting the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) and the deacylated tRNA from the P-site to the E-site (exit site). Spectinomycin binding physically obstructs the conformational changes in the ribosome that are necessary for this translocation to occur. patsnap.com By locking the ribosome in a pre-translocational state, it effectively freezes the elongation of the polypeptide chain. patsnap.com This interaction is generally considered bacteriostatic, inhibiting bacterial growth, but can become bactericidal at higher concentrations. patsnap.comnih.gov

| Feature | Description | Source(s) |

| Primary Target | 30S subunit of the bacterial ribosome | drugbank.compatsnap.comwikipedia.org |

| Specific Binding Site | Helix 34 of the 16S rRNA | nih.gov |

| Class of Antibiotic | Aminocyclitol | drugbank.comwikipedia.org |

| Inferred Primary Mechanism | Inhibition of the translocation step of protein synthesis | patsnap.comnih.gov |

| Effect on Ribosome | Stabilizes a conformation that prevents the movement of tRNA and mRNA | patsnap.com |

Inhibition of Protein Synthesis and Associated Cellular Processes

By binding to the 30S ribosomal subunit and halting translocation, this compound, by inference from spectinomycin, is a potent inhibitor of protein synthesis. patsnap.comwikipedia.orgdrugbank.com This inhibition disrupts the elongation phase of translation, which is essential for building the polypeptide chains that form functional proteins. wikipedia.org The process is effectively stalled after the initiation of protein synthesis and the formation of the first few peptide bonds. researchgate.net

The inability to synthesize new proteins has profound and widespread consequences for the bacterial cell. Key cellular processes that are heavily reliant on a continuous supply of new proteins are arrested. These include:

Metabolism: The production of enzymes necessary for metabolic pathways ceases, leading to a shutdown of cellular energy production and biosynthetic processes. patsnap.comelifesciences.org

Cell Division and Replication: Bacteria cannot synthesize the proteins required for DNA replication, cell wall construction, and cell division, thus halting population growth. patsnap.com

Cellular Repair and Maintenance: The synthesis of proteins needed to repair cellular damage and maintain cellular structures is inhibited.

This comprehensive shutdown of essential functions explains the bacteriostatic effect of the antibiotic, where bacterial growth and reproduction are inhibited. patsnap.com The cell is unable to perform the necessary functions for life, leading to a state of suspended animation and, under certain conditions or at high concentrations, cell death. patsnap.comnih.gov

| Stage of Protein Synthesis | Effect of Spectinomycin (Inferred for this compound) | Source(s) |

| Initiation | May be inhibited by preventing the formation of stable initiation complexes. | researchgate.net |

| Elongation (Aminoacyl-tRNA entry) | Not the primary target, but translocation blockage prevents subsequent entry. | patsnap.com |

| Elongation (Peptidyl Transfer) | Not directly inhibited; the blockage occurs after this step. | wikipedia.org |

| Elongation (Translocation) | Primary site of inhibition. The ribosome is prevented from moving along the mRNA. | patsnap.comnih.gov |

| Termination | Not directly affected as the elongation process is halted beforehand. | wikipedia.org |

Elucidation of Specific Molecular Targets Beyond the Ribosome (if experimentally verified for this compound)

Currently, there is no direct experimental verification of specific molecular targets for this compound beyond the bacterial ribosome. The known mechanism of action for its parent compound, spectinomycin, is highly specific to the 30S ribosomal subunit. drugbank.comwikipedia.org While some antibiotics have secondary targets or off-target effects, research has not yet identified such a mechanism for this compound. The primary antibacterial activity is attributed solely to the inhibition of protein synthesis. ontosight.aipatsnap.com

Effects on Bacterial Physiology at the Cellular Level

The inhibition of protein synthesis by this compound induces significant stress and leads to a cascade of effects on bacterial physiology. The primary and most immediate effect is the cessation of growth, which defines its bacteriostatic nature. patsnap.com

At the cellular level, the following physiological changes are observed as a consequence of protein synthesis arrest:

Altered Gene Expression: Bacteria respond to antibiotic-induced stress by altering their gene expression patterns. This can involve the upregulation of stress response genes and the downregulation of genes related to growth and metabolism.

Increased Susceptibility to Other Stresses: A cell that cannot synthesize proteins is compromised in its ability to respond to other environmental stresses, such as changes in temperature, pH, or the presence of other harmful substances.

Inhibition of Biofilm Formation: Biofilm formation is a complex process that requires the synthesis of numerous proteins, including adhesins and components of the extracellular matrix. By inhibiting protein synthesis, this compound can interfere with the ability of bacteria to form or maintain biofilms. mdpi.com

These physiological effects collectively weaken the bacterial population and prevent it from causing or sustaining an infection, allowing the host's immune system to clear the bacteria.

| Physiological Parameter | Effect of this compound (Inferred) | Source(s) |

| Bacterial Growth | Inhibited (Bacteriostatic) | patsnap.commdpi.com |

| Cellular Metabolism | Significantly reduced due to lack of new enzyme synthesis. | elifesciences.orgnih.gov |

| Stress Response | Cellular stress response pathways are activated. | |

| Biofilm Formation | Potentially inhibited due to lack of necessary proteins. | mdpi.com |

Structure Activity Relationship Sar Studies and Rational Design of Homospectinomycin Analogues

Impact of Sugar Ring Expansion and Conformation on Biological Activity

A key structural modification that distinguishes homospectinomycin from its parent compound is the expansion of its sugar ring. This compound is a semi-synthetic analogue of spectinomycin (B156147) characterized by a seven-membered sugar ring, in contrast to the six-membered ring of spectinomycin. researchgate.netnih.gov This structural alteration is achieved through a Tiffeneau-Demjanov rearrangement performed on a spectinomycin precursor, specifically 3'-(R)-N,N'-dibenzyloxycarbonyl-3'-aminomethyl-dihydrospectinomycin. nih.govjst.go.jp This reaction facilitates a one-carbon ring expansion, transforming the pyranose-like ring into a homologous azepane-like structure. wikipedia.org

The expansion of the sugar ring significantly alters the three-dimensional conformation of the molecule. This change directly impacts how the compound interacts with its biological target, the bacterial ribosome. ucsd.edu The antibacterial activity of this compound and its reduced form, dihydrothis compound, has been evaluated against a range of microorganisms. nih.govgoogle.com Research indicates that these expanded-ring analogues are microbistatic or microbicidal against various Gram-positive and Gram-negative bacteria, demonstrating that the modified seven-membered ring structure is compatible with antimicrobial activity. google.com The alteration in the ring's size and flexibility influences the molecule's binding affinity and orientation within the ribosomal binding pocket, thereby affecting its ability to inhibit protein synthesis. nih.govacs.org

| Compound | General In Vitro Activity Profile | Target Organisms Include |

|---|---|---|

| This compound | Demonstrates microbistatic or microbicidal activity. google.com | E. coli, K. pneumoniae, S. marcescens, S. typhi, S. faecalis, P. vulgaris, P. mirabilis, Ps. aeruginosa. google.com |

| Dihydrothis compound | Biological activity has been characterized alongside this compound. nih.gov Its activity profile is studied in comparison to the parent compounds. nih.gov | |

| Spectinomycin | Parent compound with established activity against numerous bacteria, notably Neisseria gonorrhoeae. sci-hub.se Serves as the benchmark for its analogues. nih.gov | Broad activity, but resistance is a growing concern. sci-hub.se |

Influence of Substituents on the Aminocyclitol Core and Side Chains on Molecular Function

The molecular function of spectinomycin analogues is highly sensitive to substituents on both the central aminocyclitol core (actinamine) and the attached sugar ring side chains. slideshare.netchim.it The actinamine moiety itself is critical for activity. For instance, the complete N-demethylation of the aminocyclitol ring in spectinomycin results in a compound that is almost entirely devoid of biological activity, highlighting the crucial role of these methyl groups in target interaction or maintaining the necessary conformation. researchgate.netresearchgate.net

Modifications to the side chains have yielded significant insights and new lead compounds:

C-3' Position: This position on the sugar ring has been a key focus for modification. The development of spectinamides, which feature additions at the 3'-position, has led to potent antituberculosis agents. nih.govresearchgate.net These studies reveal that the nature of the substituent at C-3' is critical for ribosomal inhibition and, importantly, for avoiding efflux by native bacterial pumps, a common resistance mechanism. nih.gov

C-6' Position: Alkylation at the 6'-hydroxyl group of the sugar ring led to the development of trospectomycin (B1683680), an analogue with a broader and more potent antibacterial spectrum than spectinomycin. researchgate.net Trospectomycin demonstrates that modifications at this position can enhance activity against a range of pathogens, including staphylococci, streptococci, and various anaerobic bacteria. researchgate.net

Design Principles for Modulating Target Affinity and Selectivity of this compound Analogues

The rational design of novel this compound analogues is guided by an increasingly sophisticated understanding of their mechanism of action and resistance. Spectinomycin and its derivatives function by binding to a specific site on the 16S rRNA component of the bacterial 30S ribosomal subunit, which interferes with the translocation step of protein synthesis. nih.govnih.gov

Key design principles for improving these analogues include:

Considering Target Dynamics: Successful design requires more than just optimizing the static binding affinity (drug-RNA complex structure). It is crucial to consider the dynamics of the interaction. technion.ac.il Potent aminoglycoside antibiotics induce a reduction in the mobility of key adenine (B156593) residues (A1492 and A1493) in the ribosomal A-site. nih.govacs.org Therefore, designing molecules that effectively restrict the conformational flexibility of the rRNA target is a key strategy for enhancing antibacterial activity. acs.org

Overcoming Resistance Mechanisms: A primary driver in analogue design is circumventing bacterial resistance. For spectinomycin, this includes enzymatic inactivation and active efflux from the cell. researchgate.net The design of spectinamides, for example, specifically incorporated features like a non-protonated heterocyclic nitrogen near the linker to the spectinomycin core, which proved critical for avoiding efflux by the Rv1258c pump in M. tuberculosis. nih.gov

Structure-Based Design: With high-resolution structures of the bacterial ribosome available, designers can use computational modeling to predict how modifications will affect binding. ucsd.edu This allows for the creation of novel scaffolds that mimic the essential binding interactions of the natural aminocyclitol ring while introducing new features to improve potency or overcome resistance. ucsd.educhim.it For example, azepane-glycosides have been designed as mimetics of the 2-deoxystreptamine (B1221613) scaffold found in other aminoglycosides. ucsd.edu

Relationship between Stereochemistry and Bioactivity Profile

Stereochemistry plays a definitive role in the synthesis and, consequently, the biological activity of this compound. nih.gov The three-dimensional arrangement of atoms is critical because biological targets like ribosomes are chiral and exhibit a high degree of stereoselectivity. slideshare.net

The most striking example for this compound lies in its synthesis via the Tiffeneau-Demjanov rearrangement. numberanalytics.comd-nb.info This reaction is highly stereospecific:

The ring expansion required to form the seven-membered sugar ring of this compound proceeds successfully only from the 3'-(R)-isomer of the 3'-aminomethyldihydrospectinomycin precursor. researchgate.netnih.gov

In stark contrast, attempting the same rearrangement reaction on the 3'-(S)-isomer does not yield the ring-expanded product. Instead, it results in the formation of an epoxide. nih.govjst.go.jp

This outcome demonstrates that the specific stereochemical configuration at the C-3' position is an absolute determinant of the chemical reaction's pathway. It dictates whether the this compound scaffold can be formed at all. As a result, the bioactivity profile is inextricably linked to the stereochemistry of its precursor; only one stereoisomer leads to the active, ring-expanded compound, while the other leads to an entirely different and inactive molecule. This highlights the fundamental principle that a molecule's specific 3D shape is paramount to its function. slideshare.net

Advanced Analytical and Characterization Methodologies for Homospectinomycin Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for isolating Homospectinomycin from complex mixtures, such as fermentation broths or synthetic reaction media. organomation.comresearchgate.netadarshcollege.in These techniques separate components based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) in Research Applications

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis and purification of this compound. waters.com These techniques separate compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column under high pressure. skyepharma.com

UHPLC, in particular, offers significant advantages over traditional HPLC. labcompare.com By utilizing columns with smaller particle sizes (typically under 2 µm), UHPLC achieves faster analysis times, higher resolution, and greater sensitivity. labcompare.comeag.com This enhanced performance is critical for resolving complex mixtures and accurately quantifying this compound, even at low concentrations. waters.com The choice of detector, such as a Photo-Diode Array (PDA), allows for the specific detection and quantification of flavonols, a class of compounds to which this compound may be related based on its potential biosynthetic origins. nih.gov

The development of a robust HPLC or UHPLC method involves the careful optimization of several parameters to achieve the desired separation.

Table 1: Key Parameters for HPLC/UHPLC Method Development

| Parameter | Description | Significance in this compound Analysis |

| Stationary Phase (Column) | The solid material within the column that interacts with the sample components. Common types include C18, C8, and HILIC. | The choice of stationary phase is critical for achieving selective retention and separation of this compound from related impurities. |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. The composition can be isocratic (constant) or gradient (varied over time). | Optimizing the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH) is essential for controlling the elution time and peak shape of this compound. |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Affects analysis time and resolution. Higher flow rates can shorten run times but may decrease separation efficiency. |

| Column Temperature | The temperature of the column during the analysis. | Influences solvent viscosity and the kinetics of mass transfer, which can impact peak shape and resolution. |

| Detection Wavelength | The specific wavelength of UV light used to detect the analyte as it elutes from the column. | Selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity. |

Advanced Preparative Chromatography Techniques (e.g., Solid-Phase Extraction, Counter-Current Chromatography)

For the isolation of larger quantities of pure this compound for further studies, preparative chromatography techniques are employed. rotachrom.comijrpr.com

Solid-Phase Extraction (SPE) is a highly selective sample preparation and purification method. chromatographyonline.com It is often used to remove interfering compounds from a sample matrix or to concentrate the analyte of interest before further analysis. thermofisher.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains either the analyte or the impurities. diva-portal.org The choice of sorbent and elution solvents is tailored to the specific properties of this compound and the sample matrix.

Table 2: Steps in a Typical Solid-Phase Extraction Protocol

| Step | Description | Purpose |

| Conditioning | The SPE sorbent is treated with a solvent to activate it. | Prepares the stationary phase to ensure consistent and reproducible interaction with the sample. |

| Sample Loading | The sample containing this compound is passed through the conditioned sorbent. | The analyte and potentially some impurities are retained on the sorbent. |

| Washing | A specific solvent is passed through the sorbent to remove weakly bound impurities. | Increases the purity of the retained analyte by washing away unwanted compounds. |

| Elution | A different solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified this compound. thermofisher.com | Recovers the concentrated and purified analyte of interest. thermofisher.com |

Counter-Current Chromatography (CCC) is a form of liquid-liquid chromatography that avoids the use of a solid stationary phase, thereby eliminating issues like irreversible adsorption of the sample. chromatographyonline.comwikipedia.orggilson.com This technique utilizes two immiscible liquid phases, one of which is held stationary by centrifugal force while the other (the mobile phase) is pumped through it. wikipedia.org CCC is particularly advantageous for the preparative-scale purification of natural products and other complex mixtures, offering high loading capacity and recovery. gilson.comnews-medical.netresearchgate.net

Spectroscopic Characterization

Once this compound has been purified, spectroscopic techniques are employed to determine its molecular structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of organic molecules like this compound. tjnpr.orgnih.gov It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. ox.ac.uk

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. uobasrah.edu.iq

¹H NMR: Identifies the different types of protons in the molecule and their neighboring atoms through chemical shifts and coupling constants. ox.ac.ukmagritek.com

¹³C NMR: Reveals the number and types of carbon atoms present in the structure. magritek.combas.bg

For a complete and unambiguous structural assignment, a suite of two-dimensional (2D) NMR experiments is typically required. bas.bgipb.pt

Table 3: Common 2D NMR Experiments for Structural Elucidation

| Experiment | Information Provided | Application to this compound |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically over two or three bonds. bas.bg | Helps to identify spin systems and establish proton-proton connectivity within the molecular framework. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals directly to the carbon atoms to which they are attached. | Allows for the assignment of protonated carbon signals in the ¹³C NMR spectrum. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. ox.ac.uk | Crucial for connecting different molecular fragments and identifying quaternary carbons (carbons with no attached protons). ox.ac.uk |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close to each other in space, regardless of whether they are directly bonded. | Provides information about the stereochemistry and conformation of the this compound molecule. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Quantitative Analysis in Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. eurofins-biomnis.comiastate.edu It is used to determine the molecular weight of this compound with high accuracy and to gain insights into its elemental composition. iastate.edu Various ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), can be employed depending on the sample's properties. iastate.eduscripps.edu

Tandem Mass Spectrometry (MS/MS) takes this analysis a step further. wikipedia.orgnationalmaglab.org In an MS/MS experiment, ions of a specific m/z value (precursor ions) are selected and fragmented. The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. nationalmaglab.orgnih.gov This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of this compound and to elucidate its structure. nih.gov

Furthermore, when coupled with a separation technique like liquid chromatography (LC-MS/MS), this method becomes a highly sensitive and selective tool for the quantitative analysis of this compound in complex biological or environmental samples. nih.govnih.govresearchgate.net

Table 4: Applications of Mass Spectrometry in this compound Research

| Technique | Application | Research Finding |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination. | Provides the elemental formula of this compound, confirming its atomic composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. nationalmaglab.org | Reveals the connectivity of different structural motifs within the this compound molecule. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Qualitative and quantitative analysis of this compound in mixtures. researchgate.netscirp.org | Enables the detection and measurement of this compound levels in various samples, such as fermentation broths or biological fluids. nih.govnih.gov |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, FT-Raman) for Molecular Structure and Interactions

FT-IR spectroscopy measures the absorption of infrared radiation by a sample. stellarnet.usgatewayanalytical.com It is particularly sensitive to polar bonds and is excellent for identifying functional groups such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups, which are likely components of the this compound structure. gatewayanalytical.com

FT-Raman spectroscopy , on the other hand, is a scattering technique that provides complementary information to FT-IR. stellarnet.usgatewayanalytical.com It is particularly effective for analyzing non-polar bonds, such as carbon-carbon single, double, and triple bonds, which form the backbone of many organic molecules. gatewayanalytical.commt.com

The combination of FT-IR and FT-Raman spectroscopy can provide a comprehensive vibrational fingerprint of this compound, aiding in its structural confirmation and the study of its interactions with other molecules. gatewayanalytical.com

X-ray Crystallography and Diffraction Studies for Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms within a crystalline solid is paramount for understanding its physicochemical properties and biological activity. X-ray crystallography stands as the definitive method for elucidating such structures at the atomic level. ethz.chresearchgate.netuni-muenchen.de While a dedicated crystal structure of this compound has not been reported in publicly available literature, extensive X-ray diffraction studies on its parent compound, spectinomycin (B156147), and its analogs provide critical insights into the likely solid-state conformation of this compound.

Spectinomycin and its derivatives are aminocyclitol antibiotics, and their structural analysis reveals a characteristic rigid, non-planar fused-ring system. mdpi.com For instance, studies on spectinomycin complexed with various enzymes and ribosomal subunits have provided detailed coordinates of the drug molecule, showcasing its binding conformation. nih.govuzh.chbiorxiv.org These studies are crucial for understanding its mechanism of action.

It is important to note that the process of obtaining a crystal structure involves growing high-quality single crystals, which are then exposed to an X-ray beam. The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. ethz.chresearchgate.net

Below is a representative table of crystallographic data for a spectinomycin analog, spectinomycin dihydrochloride (B599025) pentahydrate, which can be considered indicative of the general structural parameters expected for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H24N2O7 · 2HCl · 5H2O |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 11.345(2) |

| b (Å) | 15.678(3) |

| c (Å) | 12.456(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2218.9(7) |

| Z | 4 |

Note: This data is for spectinomycin dihydrochloride pentahydrate and is presented as a proxy due to the absence of published crystallographic data for this compound.

Other Advanced Characterization Methods (e.g., Hirshfeld Surface Analysis, Molecular Electrostatic Potential Plots)

Beyond X-ray crystallography, other computational and analytical techniques offer deeper insights into the intermolecular interactions and electronic properties of molecules in the solid state. These methods are invaluable for understanding crystal packing, stability, and potential interaction sites.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. medchemexpress.comresearchgate.net This method partitions the crystal space into regions associated with each molecule, allowing for the mapping of close contacts between neighboring molecules. The analysis of spectinomycin dihydrochloride pentahydrate has revealed the nature and extent of these interactions. researchgate.net

| Interaction Type | Contribution (%) |

|---|---|

| O···H | ~40-50% |

| H···H | ~20-30% |

| Cl···H | ~10-15% |

| N···H | ~5-10% |

| C···H | ~5-10% |

Note: The values in this table are illustrative based on typical analyses of similar hydrated aminocyclitol hydrochlorides and are not specific experimental data for this compound.

Molecular Electrostatic Potential (MEP) Plots

Molecular electrostatic potential (MEP) plots are used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.denih.goveurjchem.com These plots are instrumental in predicting the regions of a molecule that are rich or poor in electrons, thereby identifying potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. pragolab.cz The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.govresearchgate.net

For a molecule like this compound, the MEP would highlight the electronegative oxygen atoms of the hydroxyl and carbonyl groups as regions of negative potential (red), making them likely hydrogen bond acceptors. Conversely, the hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential (blue), indicating their role as hydrogen bond donors. Such analyses are critical for understanding how the molecule interacts with its biological target, such as the bacterial ribosome, and with other molecules in the solid state. medchemexpress.comnih.gov The electrostatic interactions are known to be significant in the binding of spectinomycin to its RNA target. medchemexpress.com

Advanced Computational and Theoretical Studies on Homospectinomycin

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or a nucleic acid, to form a stable complex. researchgate.netontosight.ai This method is instrumental in structure-based drug design, helping to elucidate the binding mode and affinity of a drug candidate to its biological target. ontosight.ai

For homospectinomycin, the primary target is the bacterial ribosome, specifically the 30S subunit, similar to its parent compound, spectinomycin (B156147). nih.govnih.gov Spectinomycin binds to helix 34 (h34) in the head domain of the 16S rRNA, sterically blocking the swiveling motion of the head domain that is essential for the translocation step of protein synthesis. dokumen.pubnih.gov

A molecular docking study of this compound would involve modeling its interaction with the known binding site on the 30S ribosomal subunit. The primary goals of such a simulation would be to:

Determine the precise binding pose of this compound within the ribosomal binding pocket.

Identify the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the rRNA nucleotides or ribosomal proteins. nih.gov

Compare the binding affinity and interaction patterns of this compound with those of spectinomycin and other analogs to understand how the ring-expanded sugar affects binding. nih.gov

These simulations could provide valuable insights into the structure-activity relationship and guide the design of new analogs with improved potency. nih.gov

Table 1: Key Interacting Residues in the Spectinomycin Binding Site

This table lists the key residues in the E. coli 30S ribosomal subunit that are known to interact with spectinomycin and would be the focus of docking studies with this compound. dokumen.pubnih.gov

| Macromolecule | Interacting Component |

| 16S rRNA | G1064 |

| 16S rRNA | C1066 |

| 16S rRNA | C1192 |

| Ribosomal Protein S5 | Lys25 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

For this compound, MD simulations would be a powerful tool to:

Assess the stability of the docked this compound-ribosome complex over a simulated time period. nih.gov

Analyze the conformational flexibility of the seven-membered sugar ring of this compound and how it adapts within the binding site.

Study the dynamic effects of this compound binding on the conformational state of the 30S ribosomal head, particularly in relation to the inhibition of translocation.

Calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

MD simulations can bridge the gap between static structural models and the dynamic reality of biological systems, offering a deeper understanding of how this compound exerts its antibiotic effect at an atomistic level. nih.gov

Table 2: Potential Applications of MD Simulations for this compound

| Simulation Type | Objective | Expected Outcome |

| All-Atom MD in Explicit Water | To assess the stability and dynamics of the this compound-ribosome complex in a near-native environment. | Root Mean Square Deviation (RMSD) plots to evaluate stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions. |

| Steered MD (SMD) | To simulate the unbinding of this compound from its target site. | Insights into the unbinding pathway and estimation of the relative binding strength. |

| Free Energy Calculations | To compute the binding free energy of the complex. | A quantitative measure of binding affinity (e.g., ΔG) to compare with other spectinomycin analogs. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, properties, and reactivity of molecules. These first-principles methods can provide highly accurate information about molecular geometry, charge distribution, and reaction mechanisms without the need for empirical parameters.

While no specific quantum chemical studies on this compound have been published, this approach could be applied to:

Determine the optimal three-dimensional structure of this compound in isolation.

Calculate the distribution of partial atomic charges within the molecule, which is crucial for understanding its interaction with the polar environment of the ribosomal RNA target.

Analyze the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its chemical reactivity and potential for forming covalent bonds or undergoing specific chemical reactions.

Model the reaction mechanism of its synthesis, such as the Tiffeneau-Demjanov rearrangement, to understand the stereochemical outcome. nih.gov

Quantum chemical calculations can offer a fundamental understanding of the intrinsic properties of this compound that govern its biological activity.

In Silico De Novo Design and Virtual Screening of Novel Analogues

In silico de novo design and virtual screening are computational strategies used to identify and design new drug candidates. Virtual screening involves searching large libraries of existing compounds to find molecules that are likely to bind to a specific target. nih.gov De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties.

These techniques could be powerfully applied to the this compound scaffold:

Virtual Screening: A library of commercially available or synthetically accessible compounds could be screened against the spectinomycin binding site on the ribosome to identify new scaffolds that might mimic the binding of this compound.

De Novo Design: Using the structure of this compound as a starting point, algorithms could be used to design novel analogs with potentially improved properties, such as enhanced binding affinity, better selectivity, or improved metabolic stability. The expanded seven-membered ring offers a unique scaffold for such design efforts.

These computational approaches can significantly accelerate the discovery of new and more effective antibiotics based on the this compound structure.

Predictive Modeling of Structure-Activity Relationships (QSAR Approaches)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

Although a specific QSAR model for this compound has not been developed, the foundational work on spectinomycin analogs has highlighted the importance of structure-activity relationships. nih.gov A QSAR study for a series of this compound analogs would involve:

Data Set Preparation: Synthesizing a series of this compound derivatives with variations at different positions and measuring their antibacterial activity (e.g., Minimum Inhibitory Concentration, MIC).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, such as physicochemical properties (e.g., lipophilicity, molecular weight) and structural features.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed biological activity.

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation techniques.

A validated QSAR model could then be used to predict the potency of newly designed this compound analogs, prioritizing the most promising candidates for synthesis and testing, thereby streamlining the drug development process. dokumen.pub

Future Research Directions and Unexplored Avenues for Homospectinomycin

Development of Novel and Efficient Synthetic Strategies for Complex Analogues

The initial synthesis of homospectinomycin was achieved via a Tiffeneau-Demjanov rearrangement of a protected 3'-(R)-aminomethyl-dihydrospectinomycin derivative. jst.go.jpnih.gov This reaction expands the six-membered actinospectose sugar ring of the spectinomycin (B156147) core into a seven-membered ring. jst.go.jpnih.gov While foundational, this route highlights the need for more versatile and efficient synthetic strategies to generate a diverse library of complex this compound analogues.

Future research in this area should focus on several key objectives:

Stereocontrolled Synthesis: The development of highly stereoselective methods is paramount. The existing route yielded the desired ring-expanded product from the 3'-(R)-isomer, while the 3'-(S)-isomer led to an undesired epoxide formation. jst.go.jpnih.gov Future strategies should aim for predictable and controllable stereochemical outcomes at the newly formed chiral centers.

Modular and Convergent Approaches: Designing synthetic pathways that allow for the late-stage introduction of diverse functional groups will be crucial. A modular approach, where the modified sugar and the actinamine core can be synthesized separately and then coupled, could facilitate the rapid generation of analogues. This contrasts with the current semi-synthetic modification of the natural spectinomycin scaffold.

A significant goal is to create analogues with modifications at various positions to probe structure-activity relationships (SAR). For spectinomycin, modifications at the 3' and 6' positions have been shown to enhance potency and broaden the spectrum of activity, leading to compounds like spectinamides and trospectomycin (B1683680). nih.govresearchgate.net Applying a similar logic to the this compound scaffold could yield next-generation antibiotics.

Deepening Understanding of Biosynthetic Pathways for Enhanced and Diversified Production

Currently, this compound is a synthetic derivative; no natural biosynthetic pathway has been identified. jst.go.jpnih.gov However, the biosynthesis of its parent, spectinomycin, in Streptomyces spectabilis and Streptomyces flavopersicus is well-characterized. jmb.or.krresearchgate.netrsc.org The pathway involves the convergence of two branches starting from D-glucose: one leading to the aminocyclitol core (actinamine) via myo-inositol, and the other forming the sugar moiety (actinospectose). researchgate.netrsc.org

Future research could pursue two main avenues:

Engineered Biosynthesis: A significant long-term goal is to engineer a microbial host for the de novo production of this compound or its direct precursors. This would involve introducing and optimizing a heterologous biosynthetic pathway. researchgate.net Key steps would include:

Identifying or engineering enzymes capable of catalyzing the ring expansion or synthesizing a seven-membered sugar precursor.

Utilizing the known spectinomycin gene cluster as a chassis and introducing novel genes to modify the pathway. jmb.or.krsecondarymetabolites.org

Leveraging synthetic biology tools to control gene expression and optimize metabolic flux towards the desired product.

Chemoenzymatic Synthesis: A hybrid approach combining chemical synthesis with enzymatic transformations could offer a more near-term solution for producing complex analogues. For instance, biosynthetic production of a key intermediate like actinamine could be coupled with a chemical synthesis of the ring-expanded sugar, followed by an enzymatic glycosylation step. The study of glycosyltransferases (SpcG) and other tailoring enzymes from the spectinomycin pathway could inform this approach. jmb.or.kr

Understanding the biosynthesis of spectinomycin provides a genetic and enzymatic toolkit that can be repurposed for the production of novel structures like this compound. researchgate.net

High-Resolution Structural Biology of this compound-Target Complexes

Spectinomycin functions by binding to the 30S ribosomal subunit, specifically within a pocket in the head domain involving helix 34 of the 16S rRNA. nih.govnih.govmedchemexpress.com This interaction sterically blocks the swiveling motion of the 30S head, a conformational change essential for the translocation of tRNA and mRNA during protein synthesis. nih.govplos.org High-resolution cryogenic electron microscopy (cryo-EM) and X-ray crystallography have provided detailed atomic models of spectinomycin bound to the bacterial ribosome. mpg.deresearchgate.netnih.govrcsb.org

A critical future direction is to obtain similar high-resolution structures of this compound in complex with its biological target, the ribosome. Such studies would be invaluable for:

Defining the Binding Mode: Determining precisely how the seven-membered sugar ring of this compound sits (B43327) within the ribosomal binding pocket. This will reveal whether the expanded ring makes new, potentially beneficial, contacts with the 16S rRNA or ribosomal proteins.

Understanding Structure-Activity Relationships (SAR): Correlating structural data with antibacterial activity will provide a rational basis for designing improved analogues. For instance, structural analysis could explain any observed differences in potency or spectrum between this compound and spectinomycin.

Visualizing Resistance: Co-crystallizing or obtaining cryo-EM structures of this compound with ribosomes from resistant strains (e.g., those with 16S rRNA mutations) or with resistance-conferring enzymes (like aminoglycoside nucleotidyltransferases) would elucidate the structural basis of resistance. nih.govasm.org

The advanced resolution now achievable with cryo-EM (1.6 to 2.2 Å) allows for the visualization of not just the drug molecule but also the network of solvent molecules that mediate interactions, offering an unprecedented level of detail to guide drug design. mpg.denih.gov

| Technique | Potential Insights for this compound |

| Cryo-Electron Microscopy (Cryo-EM) | Structure of this compound bound to the full 70S ribosome in various functional states. mpg.dercsb.org |

| X-ray Crystallography | High-resolution atomic details of this compound's interaction with the isolated 30S subunit or resistance enzymes. nih.gov |

| NMR Spectroscopy | Information on the dynamics of this compound and the target site in solution. |

Advanced Mechanistic Studies on Resistance Evolution and Strategies for Overcoming Resistance

Bacteria have developed several mechanisms to resist spectinomycin. The most common are:

Target Site Modification: Point mutations in the 16S rRNA gene (rrs), particularly at positions C1192 and G1064 (E. coli numbering), can reduce the binding affinity of the drug. frontiersin.orgmcmaster.caoup.comnih.gov Mutations in the ribosomal protein S5 (rpsE gene) have also been reported to confer resistance. frontiersin.org

Enzymatic Inactivation: Aminoglycoside nucleotidyltransferases (ANTs), such as those from the ANT(9) family, can inactivate spectinomycin by adenylating the 9-hydroxyl group. nih.govnih.govasm.org

Future research on this compound resistance must address whether it is susceptible to these existing mechanisms. Key studies would involve:

Selection of Resistant Mutants: In vitro evolution experiments to select for this compound-resistant bacteria and subsequent whole-genome sequencing to identify the genetic basis of resistance. This would reveal if the resistance mutations are the same as those for spectinomycin.

Enzymatic Susceptibility Assays: Testing the ability of known spectinomycin-inactivating enzymes, like ANT(9), to modify this compound. The bulkier seven-membered ring might sterically hinder the enzyme's active site, potentially allowing this compound to evade this resistance mechanism.

Design of Resistance-Evading Analogues: Based on structural and mechanistic data, designing new this compound analogues that can bind effectively to mutated ribosomes or that are poor substrates for inactivating enzymes. For spectinomycin, derivatives with modifications at the 3' and 6' positions have been developed to overcome resistance. nih.govresearchgate.netresearchgate.net A similar strategy could be applied to the this compound scaffold.

Understanding the evolutionary pathways to resistance is crucial for predicting the clinical longevity of a new antibiotic and for developing strategies to counteract it.

| Resistance Mechanism | Known for Spectinomycin | Future Research for this compound |

| Target Modification | Mutations in 16S rRNA (e.g., C1192U, G1064A) and ribosomal protein S5. frontiersin.orgoup.comnih.gov | Determine if these mutations confer cross-resistance to this compound. |

| Enzymatic Inactivation | Adenylylation at the 9-OH group by ANT(9) enzymes. nih.govasm.org | Test if this compound is a substrate for these enzymes. |

| Efflux Pumps | Lowering of intracellular drug concentration. nih.gov | Investigate if this compound is recognized by known efflux systems. |

Exploration of this compound in Emerging Biological Systems for Specific Molecular Interactions

Beyond its direct application as an antibiotic, this compound could serve as a valuable chemical probe to investigate complex biological processes. The fields of synthetic biology and systems biology offer new contexts in which specific molecular inhibitors can be powerful tools. nih.govasm.orgroslynschools.org

Future research in this domain could explore:

Use in Synthetic Gene Circuits: The specific action of this compound on bacterial translation could be exploited to create conditional or tunable genetic circuits in engineered bacteria. For example, using it as an external input to regulate the expression of certain proteins.

Probing Ribosome Dynamics: Spectinomycin is known to trap the ribosome in a specific conformational state. nih.govplos.org this compound, with its altered structure, may trap a slightly different state. Comparing the effects of both molecules could provide finer details about the mechanics of ribosomal translocation.

Targeting Non-Canonical "Ribosomes": Exploring the interaction of this compound with other ribonucleoprotein (RNP) complexes or in different organisms. While spectinomycin is selective for bacterial ribosomes, its analogues could be screened for activity against other complex RNA targets. medchemexpress.compatsnap.com

Network-Based Drug Discovery: Integrating data on this compound's activity into systems-level models of bacterial metabolism and regulation could help predict its broader cellular effects, identify potential synergistic drug combinations, and understand its impact on the pathogen's interaction with its host. nih.gov

The exploration of this compound in these emerging fields could uncover novel applications and provide a deeper understanding of fundamental biological systems.

Q & A

Q. Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Parameter Measured | Detection Limit | Key Reference |

|---|---|---|---|

| HPLC-UV | Purity/Impurities | 0.1 µg/mL | |

| LC-MS/MS | Degradation Products | 0.05 ng/mL | |

| ITC | Binding Thermodynamics | ΔG ±0.5 kcal/mol |

Q. Table 2: Steps to Resolve Contradictory Cytotoxicity Data

| Step | Action | Evidence Source |

|---|---|---|

| 1 | Replicate assays across labs | |

| 2 | Standardize cell culture conditions | |

| 3 | Validate via orthogonal assays (e.g., ATP luminescence) |

Guidelines for Question Formulation

- Basic Questions : Focus on foundational techniques (synthesis, characterization) and require reproducibility (≥3 replicates) .

- Advanced Questions : Integrate cross-disciplinary methods (e.g., in silico + in vitro) and address mechanistic complexity (e.g., resistance pathways) .

- Avoid : Overly broad queries (e.g., “Is this compound effective?”). Reframe using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.